molecular formula C23H22BrClN4O2 B10913264 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10913264
M. Wt: 501.8 g/mol
InChI Key: LKHQXPFQZAEYHZ-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring multiple functional groups, including bromo, chloro, methoxy, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: Introduction of bromo and chloro substituents can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Etherification: The final step involves the etherification of the phenyl group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-NITROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

The uniqueness of 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C23H22BrClN4O2

Molecular Weight

501.8 g/mol

IUPAC Name

1-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H22BrClN4O2/c1-14-21(25)15(2)28(26-14)13-29-23(17-7-11-19(31-4)12-8-17)20(24)22(27-29)16-5-9-18(30-3)10-6-16/h5-12H,13H2,1-4H3

InChI Key

LKHQXPFQZAEYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC)C)Cl

Origin of Product

United States

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